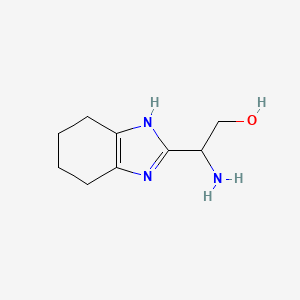

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol

Overview

Description

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol, also known as 2-amino-2-benzimidazoleethanol or 2-ABE, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white solid with a melting point of about 180°C and is soluble in water and alcohols. 2-ABE is an important intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of polymers and catalysts.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been found to exert good to moderate inhibitory actions against various microbes such as Staphylococcus aureus and Mycobacterium tuberculosis H37Rv .

Pharmacological Profile

These compounds have a wide range of pharmacological applications, including acting as potent inhibitors of various enzymes. They have therapeutic uses as antidiabetic , anticancer , antimicrobial , antiparasitic , analgesics , antiviral , antihistamine , and also in neurological, endocrinological, and ophthalmological drugs .

Antiproliferative Activity

Benzimidazole analogs are involved in synthesis processes that contribute to antiproliferative activities, which is crucial in cancer research and treatment .

Apoptosis Induction

A multicomponent synthesis involving benzimidazole derivatives has been employed to discover new apoptosis-inducing agents. This is significant for developing treatments that can trigger the death of cancer cells .

Anti-Inflammatory Activity

These compounds have shown anti-inflammatory activity and were found to be metabolically stable in human, rat, and mouse liver microsomes. They also demonstrated optimum half-life and intrinsic clearance, which are important pharmacokinetic properties .

NRF2 Activation

This is the first study investigating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity of compounds containing the benzimidazole scaffold. The activation of NRF2 through enzymatic activity and mRNA expression is a promising therapeutic target for diseases related to oxidative stress .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives often interact with various cellular targets, including enzymes and receptors, which play crucial roles in numerous biological processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to exhibit a range of biological activities, including antitumor activity .

properties

IUPAC Name |

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h6,13H,1-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANJRIXWSTZBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

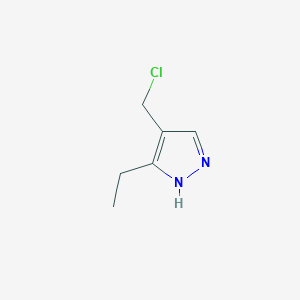

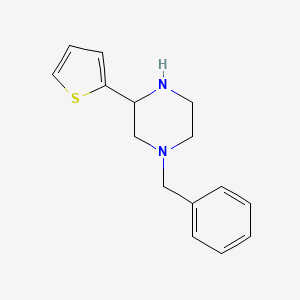

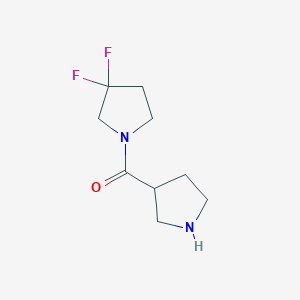

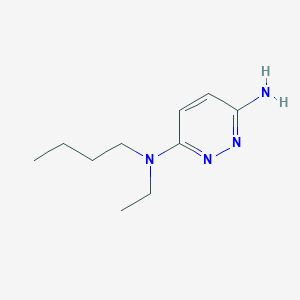

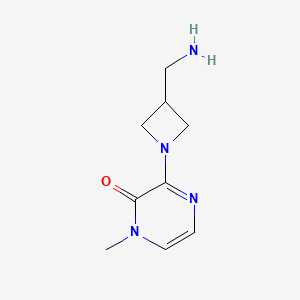

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)

![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)